

Introduction: The Strategic Role of a Dihalogenated Boronic Acid

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Compound of Interest

Compound Name: (3-Bromo-2-chlorophenyl)boronic acid

Cat. No.: B1521912

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(3-Bromo-2-chlorophenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its utility stems from the presence of three key functional groups on a single phenyl ring: a boronic acid, a bromine atom, and a chlorine atom. This unique arrangement offers chemists orthogonal reactivity, enabling sequential and site-selective cross-coupling reactions. Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling.^[1] The presence of two distinct halogen atoms (bromo and chloro) on the **(3-Bromo-2-chlorophenyl)boronic acid** scaffold allows for differentiated palladium-catalyzed transformations, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond under standard Suzuki conditions.^[2] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and applications, particularly for professionals in pharmaceutical research and drug development.^[3]

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties of **(3-Bromo-2-chlorophenyl)boronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	352535-98-9	[4][5][6][7]
Molecular Formula	C ₆ H ₅ BBrClO ₂	[4][6][8]
Molecular Weight	235.27 g/mol	[4][5][6][8]
IUPAC Name	(3-bromo-2-chlorophenyl)boronic acid	[4]
Boiling Point	371.99 °C	[6]
SMILES	B(C1=C(C(=CC=C1)Br)Cl)(O)O	[4][6][8]
InChIKey	YCMXATUQDUMDGW-UHFFFAOYSA-N	[4][9]

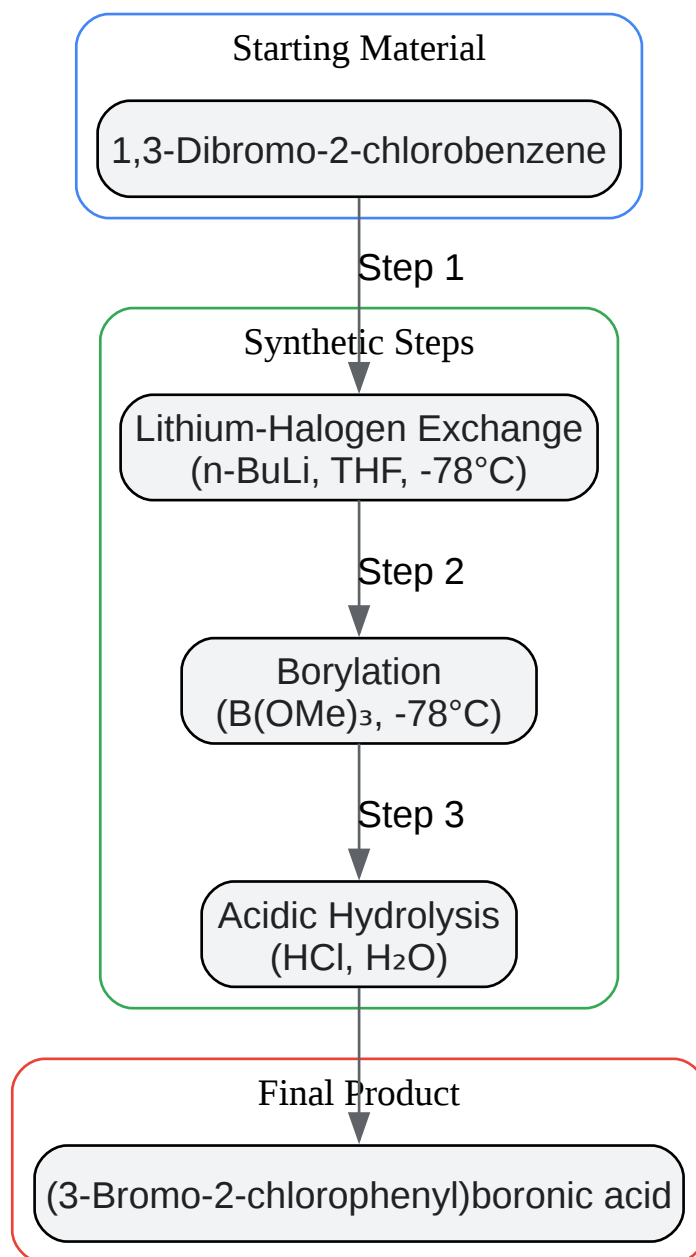
Synthetic Pathway: Accessing the Reagent

The synthesis of arylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron-containing electrophile. A common and effective method for preparing **(3-Bromo-2-chlorophenyl)boronic acid** starts from 1,3-dibromo-2-chlorobenzene. The process leverages the differential reactivity of the bromine atoms to achieve selective metal-halogen exchange followed by borylation.

A plausible synthetic route is outlined below:

- **Lithiation:** 1,3-dibromo-2-chlorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). The lithium-halogen exchange occurs preferentially at one of the bromine positions.
- **Borylation:** The resulting aryllithium intermediate is then reacted with a borate ester, typically trimethyl borate (B(OMe)₃).^[10] This electrophilic quench installs the boronic ester group onto the phenyl ring.
- **Hydrolysis:** The reaction mixture is warmed to room temperature and quenched with an acidic aqueous solution (e.g., HCl). This hydrolyzes the boronic ester to the final **(3-Bromo-**

2-chlorophenyl)boronic acid product.[10]



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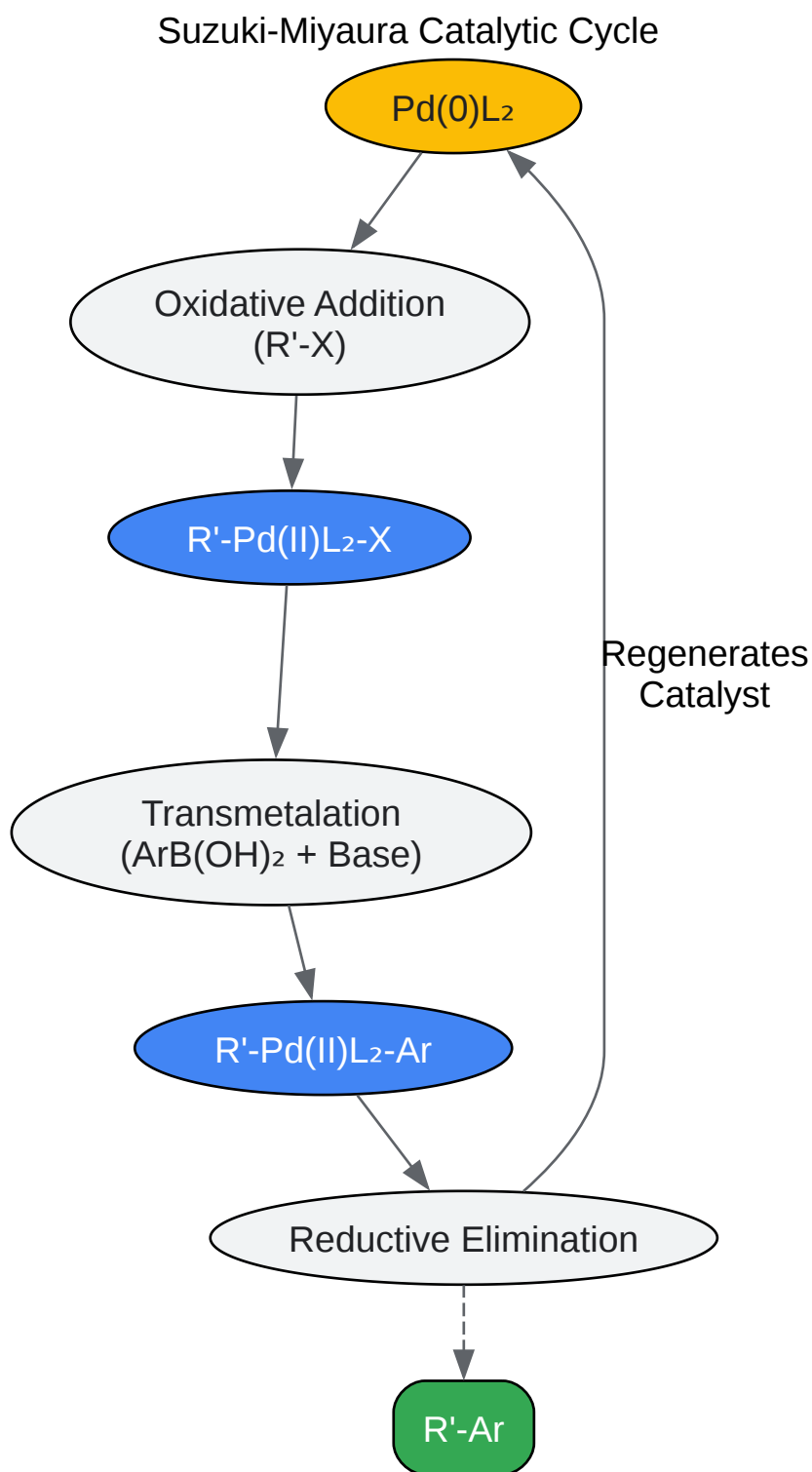
Caption: Synthetic workflow for **(3-Bromo-2-chlorophenyl)boronic acid**.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of **(3-Bromo-2-chlorophenyl)boronic acid** is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[2] This palladium-catalyzed reaction couples the boronic acid with an organohalide or triflate. The power of this specific reagent lies in its potential for sequential couplings.

Mechanism The catalytic cycle involves three primary steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base (like Cs₂CO₃ or K₂CO₃), transfers its organic group (the 3-bromo-2-chlorophenyl moiety) to the palladium center, displacing the halide.^[11]
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity A key feature of **(3-Bromo-2-chlorophenyl)boronic acid** is the differential reactivity of its C-Br and C-Cl bonds in subsequent coupling reactions. The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition by palladium catalysts.^[2] This allows for the selective coupling at the bromine-substituted position while leaving the chlorine atom intact for a potential second, different coupling reaction under more forcing conditions. This orthogonality is highly valuable for the synthesis of complex, multi-substituted aromatic compounds.^{[12][13]}

Application in Drug Discovery and Medicinal Chemistry

Boronic acids are integral to modern medicinal chemistry.^[14] They serve as versatile intermediates for constructing complex molecular architectures found in many drug candidates.^[3] The boronic acid functional group itself can also act as a pharmacophore, forming reversible covalent bonds with serine residues in enzyme active sites, leading to potent and selective inhibitors.^{[1][15]}

The **(3-Bromo-2-chlorophenyl)boronic acid** scaffold is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies. The ability to perform sequential Suzuki couplings allows for the systematic introduction of diverse substituents at two different positions on the phenyl ring, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between **(3-Bromo-2-chlorophenyl)boronic acid** and a generic aryl bromide (e.g., 4-bromoanisole) to demonstrate its application.

Objective: To synthesize 3-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl.

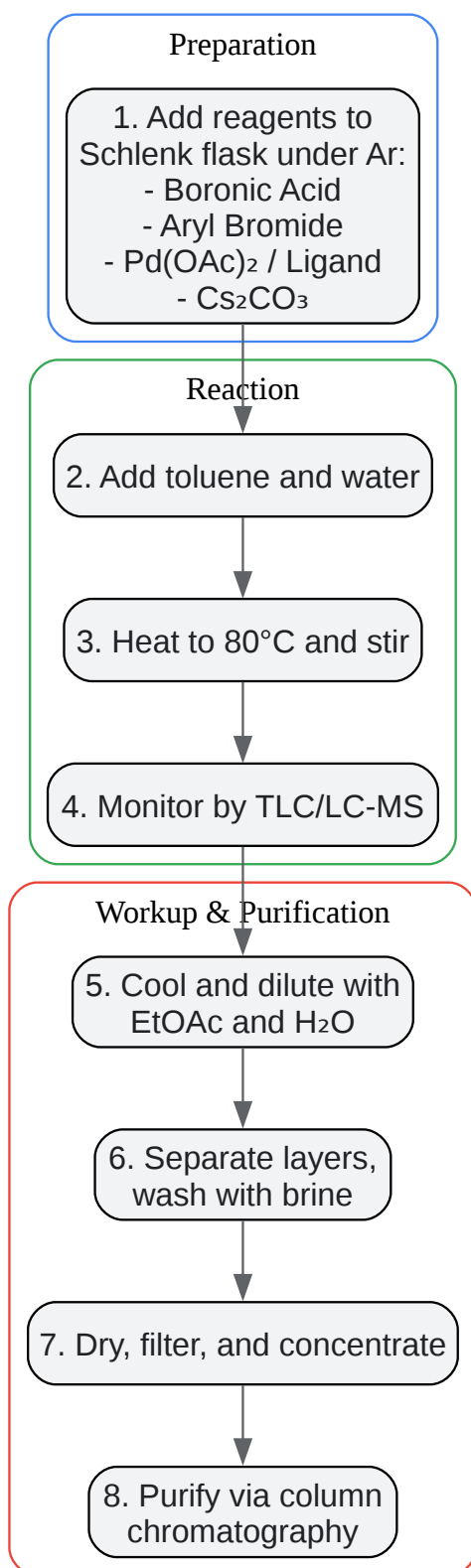
Materials:

- **(3-Bromo-2-chlorophenyl)boronic acid** (1.0 eq)

- 4-Bromoanisole (1.2 eq)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq)
- Tricyclohexylphosphine tetrafluoroborate ($\text{PCy}_3 \cdot \text{HBF}_4$) (0.04 eq)
- Cesium Carbonate (Cs_2CO_3) (2.0 eq)
- Toluene (solvent)
- Water (co-solvent)

Procedure:

- **Reactor Setup:** To a dry Schlenk flask under an argon atmosphere, add **(3-Bromo-2-chlorophenyl)boronic acid**, 4-bromoanisole, $\text{Pd}(\text{OAc})_2$, $\text{PCy}_3 \cdot \text{HBF}_4$, and Cs_2CO_3 .
- **Solvent Addition:** Add toluene and water (typically a 10:1 ratio, e.g., 10 mL toluene and 1 mL water).
- **Reaction:** Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biphenyl product.



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Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **(3-Bromo-2-chlorophenyl)boronic acid**.

Hazard Identification:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE):

- Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[16][17]
- Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[17]
- Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[17][18]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][19]
- Keep away from strong oxidizing agents and sources of ignition.[17]

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